Digitoxigenin
Vue d'ensemble
Description
Digitoxigenin is a cardenolide and the aglycon of digitoxin . It is a small molecule and is classified under experimental groups . It belongs to the class of organic compounds known as cardenolides and derivatives, which are steroid lactones containing a furan-2-one moiety linked to the C17 atom of a cyclopenta [a]phenanthrene derivative .
Synthesis Analysis
Digitoxigenin can be synthesized from deoxycholic acid . A study has identified key genes involved in secondary metabolite biosynthesis in Digitalis purpurea, a plant that produces cardiac glycosides like digitoxigenin . The process involves hydrolysis reaction where digitoxin is converted into digitoxigenin . Then, with the extension of the reaction time, the hydroxyl group is introduced to the C-11 of digitoxigenin by the role of hydroxylase, generating another product named 11α-hydroxydigitoxigenin .
Molecular Structure Analysis
Digitoxigenin has a molecular formula of C23H34O4 . Its average mass is 374.514 Da and its monoisotopic mass is 374.245697 Da . It has 8 defined stereocenters .
Chemical Reactions Analysis
In the biotransformation pathway of digitoxin by Aspergillus ochraceus, digitoxin is first converted into digitoxigenin through a hydrolysis reaction . Then, with the extension of the reaction time, a hydroxyl group is introduced to the C-11 of digitoxigenin by the role of hydroxylase, generating another product named 11α-hydroxydigitoxigenin .
Physical And Chemical Properties Analysis
Digitoxigenin has a molecular formula of C23H34O4 . Its average mass is 374.514 Da and its monoisotopic mass is 374.245697 Da . It has 8 defined stereocenters .
Applications De Recherche Scientifique
Synthesis and Chemical Modification
Digitoxigenin has been the focus of various synthetic and chemical modification studies, aiming to explore its potential in different scientific applications. For example, a study demonstrated an efficient assembly of digitoxin, a clinically significant cardiac trisaccharide, from digitoxigenin through a series of steps showcasing the advantage of gold(I)-catalyzed glycosylation in synthesizing glycoconjugates (Yuyong Ma et al., 2011). Additionally, a stereoselective synthesis approach for digitoxin and its mono- and bisdigitoxosides from digitoxigenin has been developed, highlighting the versatility of palladium-catalyzed glycosylation (Maoquan Zhou & G. O'Doherty, 2006).
Anticancer Potential
Research has indicated digitoxigenin's potential anticancer properties. For instance, digitoxin, derived from digitoxigenin, inhibits cancer cell line growth at concentrations found in cardiac patients, suggesting its potential utility in medical oncology (M. López-Lázaro et al., 2005). Another study compared digitoxin MeON-Neoglycosides and O-Glycosides, revealing oligosaccharide chain length-dependent cytotoxicity towards human cancer cell lines, with both classes inducing caspase-9-mediated apoptosis (A. Iyer et al., 2010).
Analytical Techniques
The development of analytical techniques for quantifying digitoxigenin and its metabolites showcases its significance in clinical and pharmacological research. A study introduced a rapid quantification method using differential ion mobility spectrometry-tandem mass spectrometry, facilitating the analysis of digitoxin and its main metabolites from human serum samples (Caroline Bylda et al., 2015).
Biotransformation Studies
Biotransformation pathways of digitoxigenin have been explored to understand its metabolic transformations and potential applications. Research on the biotransformation of digitoxigenin by Aspergillus ochraceus and Fusarium ciliatum provides insights into the production of novel metabolites and their implications (Jianmei Luo et al., 2015; R. Pádua et al., 2005).
Wound Healing Applications
Digitoxigenin has also been explored for its potential in promoting wound healing. A feasibility study on the topical application of digitoxigenin showed significant wound healing effects in rats, suggesting its promising role in therapeutic applications (Xinchi Feng et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11,15-19,24,26H,3-10,12-13H2,1-2H3/t15-,16+,17-,18+,19-,21+,22-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTUSOXSLKTKJQ-CESUGQOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162276 | |
Record name | Digitoxigenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Digitoxigenin | |
CAS RN |
143-62-4 | |
Record name | Digitoxigenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Digitoxigenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Digitoxigenin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04177 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Digitoxigenin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407806 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Digitoxigenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-β,14-dihydroxy-5-β,14-β-card-20(22)-enolide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.095 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIGITOXIGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S63WOD4VOL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.